2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid
Description
2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid is an organic compound that features a dibenzofuran moiety. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-dibenzofuran-4-yloxy-2-methylpentanoic acid |
InChI |
InChI=1S/C18H18O4/c1-3-11-18(2,17(19)20)22-15-10-6-8-13-12-7-4-5-9-14(12)21-16(13)15/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI Key |
VMCXJFNBZGZYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)O)OC1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid typically involves the following steps:
O-Arylation Reaction: This step involves the reaction of substituted phenols with aryl halides in the presence of a base to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Functionalization: The dibenzofuran core is then functionalized to introduce the 2-methylpentanoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The dibenzofuran moiety allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid include:
Dibenzofuran: The parent compound with a simpler structure.
Dibenzofuran-2-ylboronic acid: A versatile building block in organic synthesis.
(Dibenzo[b,d]furan-2-yloxy)acetic acid: Another derivative with different functional groups.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
